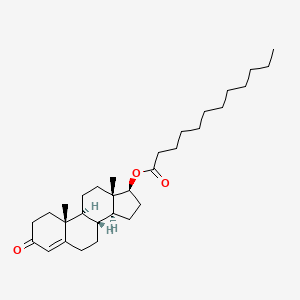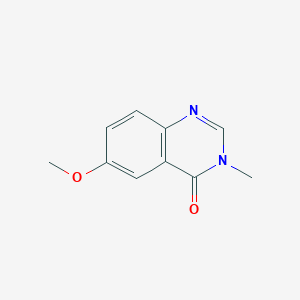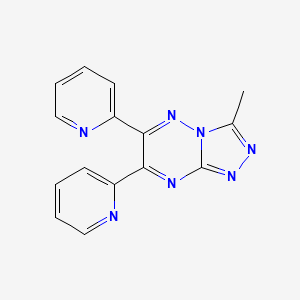
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes fused triazole and triazine rings, along with pyridinyl and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through the cyclization of appropriate precursors. This can be achieved by reacting hydrazine derivatives with nitriles or other suitable reagents under controlled conditions.
Formation of the Triazine Ring: The triazine ring is then formed by the cyclization of the triazole intermediate with suitable reagents such as cyanogen bromide or other triazine-forming agents.
Introduction of Pyridinyl and Methyl Groups: The final step involves the introduction of pyridinyl and methyl groups through substitution reactions. This can be achieved by reacting the triazolo-triazine intermediate with pyridine derivatives and methylating agents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other oxidants.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced. Common reagents include halogenating agents, alkylating agents, and arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidants under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and arylating agents (e.g., phenylboronic acid) under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
科学研究应用
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is used in the development of advanced materials, such as energetic materials and semiconductors.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate molecular interactions and pathways.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
作用机制
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: This compound has a similar triazole-triazine structure but includes a thiadiazine ring instead of pyridinyl groups.
1,2,4-Triazolo(1,5-a)(1,3,5)triazine: This compound has a similar triazole-triazine structure but with different substituents and ring fusion patterns.
1,2,4-Triazolo(4,3-b)(1,2,4,5)tetrazine: This compound includes a tetrazine ring and is used in the development of energetic materials.
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- is unique due to its specific combination of triazole, triazine, pyridinyl, and methyl groups
属性
CAS 编号 |
86870-08-8 |
|---|---|
分子式 |
C15H11N7 |
分子量 |
289.29 g/mol |
IUPAC 名称 |
3-methyl-6,7-dipyridin-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C15H11N7/c1-10-19-20-15-18-13(11-6-2-4-8-16-11)14(21-22(10)15)12-7-3-5-9-17-12/h2-9H,1H3 |
InChI 键 |
RJADFHMYUZMFRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



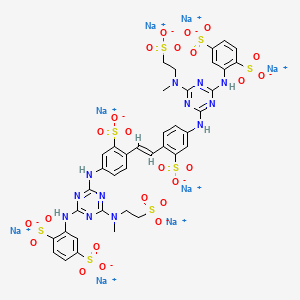

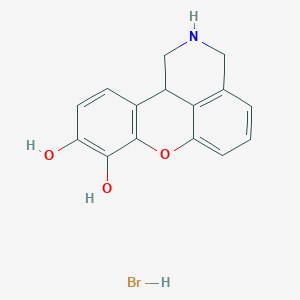
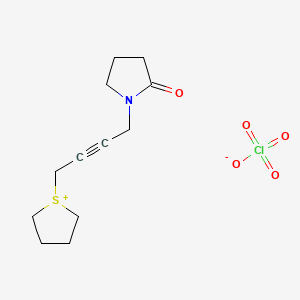
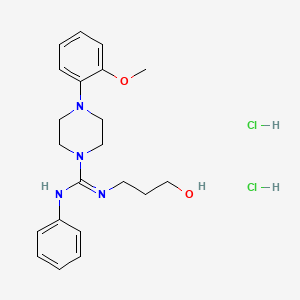
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
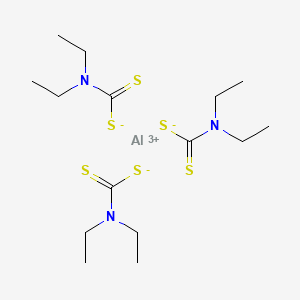
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
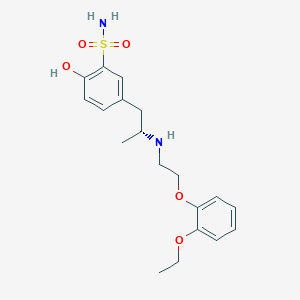
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)

